Diethyl terephthalate

Catalog No.
S526044
CAS No.
636-09-9
M.F
C12H14O4
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl terephthalate

CAS Number

636-09-9

Product Name

Diethyl terephthalate

IUPAC Name

diethyl benzene-1,4-dicarboxylate

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C12H14O4/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3

InChI Key

ONIHPYYWNBVMID-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)OCC

solubility

Soluble in DMSO

Synonyms

Diethyl terephthalate; NSC 68816; NSC-68816; NSC68816

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)OCC

The exact mass of the compound Diethyl terephthalate is 222.0892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68816. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Precursor to PET (Polyethylene terephthalate)

DET is a chemical precursor to PET, a very common plastic used in textiles and beverage bottles. Scientists studying the synthesis, properties, or degradation of PET may use DET as a starting material. [Source: National Center for Biotechnology Information ""]

Solvent

DET can be used as a solvent in some scientific research applications. It is a relatively non-polar solvent, meaning it can dissolve other non-polar substances. However, there are many other more common non-polar solvents used in research, such as toluene or hexane, that may be preferred due to their lower cost or better safety profiles. [Source: Royal Society of Chemistry ""]

Diethyl terephthalate is an organic compound with the chemical formula C10H10O4C_{10}H_{10}O_{4}. It is a diester formed from terephthalic acid and ethanol. This colorless liquid is primarily used as an intermediate in the production of polyesters and other polymeric materials. Diethyl terephthalate possesses a structure characterized by a benzene ring with two ethyl ester groups attached to the carboxylic acid functional groups.

  • Toxicity: DET is considered to have low to moderate acute toxicity []. However, chronic exposure studies are limited.
  • Flammability: DET is combustible and can release harmful fumes upon burning [].
  • Reactivity: Can react with strong acids or bases to form decomposition products [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling DET [].
  • Ensure proper ventilation in work areas.
  • Store DET in a cool, dry, and well-ventilated place away from incompatible materials [].
, including:

  • Esterification: The reaction between terephthalic acid and ethanol produces diethyl terephthalate:
    C8H6O4+2C2H5OHC10H10O4+2H2OC_8H_6O_4+2C_2H_5OH\rightarrow C_{10}H_{10}O_{4}+2H_2O
  • Transesterification: Diethyl terephthalate can react with other alcohols to form different esters. For example, transesterification with 2-ethylhexanol can yield bis-(2-ethylhexyl) terephthalate, often facilitated by heterogeneous catalysts under solvent-free conditions .

Diethyl terephthalate can be synthesized through several methods:

  • Direct Esterification: This method involves the direct reaction of terephthalic acid with ethanol in the presence of an acid catalyst at elevated temperatures.
  • Transesterification: This involves reacting dimethyl terephthalate with ethanol, often using a catalyst to facilitate the reaction.
  • Biomass-Derived Processes: Recent studies have explored greener synthesis routes using biomass-derived muconic acid, employing palladium-catalyzed dehydrogenation reactions .

Unique FeaturesDimethyl TerephthalateC10H10O4C_{10}H_{10}O_{4}Polyester productionMore volatile; used in recycling PETEthylene TerephthalateC10H8O4C_{10}H_{8}O_{4}Fiber productionHigher melting point; crystallineBis(2-ethylhexyl) TerephthalateC18H38O4C_{18}H_{38}O_{4}PlasticizerGreater flexibility and lower volatilityTerephthalic AcidC8H6O4C_{8}H_{6}O_{4}Precursor for polyestersBasic building block for esters

Diethyl terephthalate stands out due to its specific application as a plasticizer and its role as an intermediate in polyester synthesis, making it integral to the production of flexible plastic materials.

Interaction studies of diethyl terephthalate often focus on its reactivity with other compounds during polymerization or transesterification processes. Research has shown that it can effectively interact with various alcohols to form different esters, which are crucial for diverse applications in materials science.

Crystal Structure Determination

Diethyl terephthalate crystallizes in a monoclinic crystal system with space group P2₁/n, as determined through comprehensive X-ray crystallographic analysis [1] [2]. The unit cell parameters have been precisely characterized with dimensions of a = 9.12 Å, b = 15.39 Å, and c = 4.21 Å, with a monoclinic angle β = 93.4° [1] [2]. The asymmetric unit contains two centrosymmetric molecules, indicating a highly ordered crystalline arrangement that contributes to the compound's stability and physical properties [1] [2].

PropertyValueReference
Crystal SystemMonoclinic [1] [2]
Space GroupP₂₁/n [1] [2]
Unit Cell Parameter a (Å)9.12 [1] [2]
Unit Cell Parameter b (Å)15.39 [1] [2]
Unit Cell Parameter c (Å)4.21 [1] [2]
Unit Cell Angle β (°)93.4 [1] [2]
Molecules per Unit Cell2 [1] [2]
Molecular SymmetryCentrosymmetric [1] [2]

Molecular Geometry and Intermolecular Interactions

The molecular structure of diethyl terephthalate exhibits remarkable planarity, with the benzene ring and ester groups maintaining coplanar geometry, except for the terminal methyl groups of the ethyl substituents [1] [2]. This planar configuration facilitates efficient molecular packing and contributes to the compound's crystalline stability. The intermolecular forces are predominantly van der Waals interactions, with the shortest distance between adjacent molecules measured at 3.4 Å [1] [2]. This relatively short intermolecular distance indicates significant molecular cohesion while maintaining sufficient separation to prevent steric hindrance.

Phase Behavior and Polymorphism

The crystalline phase behavior of diethyl terephthalate demonstrates remarkable consistency across different preparation methods and conditions. The compound maintains its monoclinic crystal structure under standard laboratory conditions, indicating a stable primary polymorph [1] [2]. Research into liquid crystalline polymers incorporating diethyl terephthalate derivatives has revealed temperature-dependent phase transitions that influence both material properties and processing characteristics [3]. These studies demonstrate that the incorporation of terephthalate units into polymer matrices can significantly affect glass transition temperatures and thermal stability parameters [3].

Thermal Properties and Transition Dynamics

Fundamental Thermal Characteristics

Diethyl terephthalate exhibits distinctive thermal properties that are crucial for its industrial applications and processing requirements. The compound demonstrates a well-defined melting point range of 42-45°C, indicating high purity and crystalline uniformity [4] [5] [6] [7]. This relatively low melting point facilitates ease of handling and processing in synthetic applications while maintaining sufficient thermal stability for storage and transportation.

PropertyValueReference
Melting Point (°C)42-45 [4] [5] [6] [7]
Boiling Point (°C)302 [5] [6] [7]
Flash Point (°C)117 [5] [6] [7]
Physical FormWhite crystalline solid [5] [6] [7]
Thermal StabilityStable under normal conditions [5] [6]
Storage Temperature (°C)2-8 (recommended) [5] [6] [7]

High-Temperature Behavior and Stability

The boiling point of diethyl terephthalate occurs at 302°C under standard atmospheric pressure, demonstrating exceptional thermal stability across a wide temperature range [5] [6] [7]. This high boiling point enables the compound to withstand elevated processing temperatures commonly encountered in polymerization reactions and industrial synthesis operations. The flash point at 117°C provides important safety parameters for handling and storage procedures [5] [6] [7].

Thermal Degradation and Stability Assessment

Comprehensive thermal analysis studies have revealed that diethyl terephthalate maintains structural integrity under normal storage and processing conditions [5] [6]. The compound exhibits stable thermal behavior when stored at recommended temperatures between 2-8°C, which prevents degradation and maintains chemical purity over extended periods [5] [6] [7]. Research on related terephthalate derivatives has shown that thermal degradation patterns are influenced by the length and nature of alkyl substituents, with ethyl groups providing optimal balance between reactivity and stability [3].

Phase Transition Dynamics in Polymer Systems

When incorporated into liquid crystalline polymer systems, diethyl terephthalate derivatives demonstrate complex phase transition behavior that significantly impacts material properties [3]. Studies have shown that the glass transition temperature decreases with increasing chain length of alkoxy substituents, with diethyl derivatives showing intermediate thermal behavior compared to methyl and longer alkyl homologs [3]. These thermal transition dynamics are critical for understanding the compound's behavior in polymer processing and end-use applications.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Fingerprinting

Nuclear magnetic resonance spectroscopy provides definitive structural identification and purity assessment for diethyl terephthalate through characteristic chemical shift patterns and coupling relationships. The compound exhibits distinctive spectral features in both proton and carbon-13 NMR experiments that enable unambiguous identification and quantitative analysis.

Proton Nuclear Magnetic Resonance Characteristics

The ¹H NMR spectrum of diethyl terephthalate displays three primary resonance regions that correspond to distinct molecular environments [8] [9]. The aromatic protons of the benzene ring appear as a singlet at approximately 8.2 ppm, integrating for four protons and confirming the symmetrical 1,4-disubstitution pattern of the terephthalate core [8] [9]. The ethyl ester methylene protons generate a characteristic quartet at 4.4 ppm due to coupling with the adjacent methyl groups, while the methyl protons appear as a triplet at 1.4 ppm [8] [9].

NucleusChemical EnvironmentChemical Shift (ppm)Multiplicity/Notes
¹H NMRAromatic H (benzene ring)8.2 (s, 4H)Singlet
¹H NMROCH₂ (ethyl ester)4.4 (q, 4H)Quartet
¹H NMRCH₃ (ethyl ester)1.4 (t, 6H)Triplet

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C NMR spectrum provides complementary structural information through chemical shift assignments for carbon environments [10]. The carbonyl carbons resonate in the characteristic ester region around 166 ppm, while the aromatic carbons appear between 129-134 ppm [10]. The ethyl ester carbons show typical chemical shifts with the methylene carbon at approximately 62 ppm and the methyl carbon at 14 ppm [10].

Advanced Nuclear Magnetic Resonance Applications

Quantitative NMR techniques have been developed using diethyl terephthalate as an internal standard for analytical applications [11] [12]. These methods exploit the compound's well-defined integration patterns and chemical stability to provide accurate quantitative measurements in complex mixtures [11] [12]. Zero-field NMR experiments have also been conducted using deuterated diethyl terephthalate to study molecular dynamics and relaxation processes [13].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides essential structural confirmation and molecular weight determination for diethyl terephthalate through characteristic fragmentation pathways. The compound exhibits reproducible fragmentation patterns that enable identification and quantitative analysis in complex matrices.

Molecular Ion and Primary Fragmentation

The molecular ion peak appears at m/z 222, corresponding to the intact diethyl terephthalate molecule [14]. The most intense fragment ion occurs at m/z 177, representing the loss of an ethoxycarbonyl group (CO₂Et, mass 45) from the molecular ion [14]. This fragmentation represents the most favorable cleavage pathway and serves as the base peak in electron ionization mass spectra [14].

Fragment Ion (m/z)Relative Intensity (%)Fragment Assignment
22225.0Molecular ion [M]⁺
17799.99Loss of ethoxycarbonyl [M-CO₂Et]⁺
14953.20Loss of ethoxycarbonyl [M-CO₂Et]⁺
19421.0Loss of ethyl [M-Et]⁺
6523.10Benzoyl fragment [C₅H₅]⁺

Secondary Fragmentation Pathways

The fragment at m/z 149 results from further loss of ethoxycarbonyl groups or alternative rearrangement processes [14] [15]. The peak at m/z 194 corresponds to the loss of an ethyl radical (mass 29) from the molecular ion, while the fragment at m/z 65 represents a benzoyl-type fragment characteristic of aromatic ester compounds [14] [15]. These fragmentation patterns provide diagnostic information for structural confirmation and enable differentiation from related terephthalate esters [15].

Advanced Mass Spectrometric Applications

Gas chromatography-mass spectrometry methods have been developed for quantitative determination of diethyl terephthalate in various matrices [16]. Triple quadrupole mass spectrometry using multiple reaction monitoring mode provides enhanced selectivity and sensitivity for trace analysis applications [16]. Recent developments in thermal desorption techniques coupled with dielectric barrier discharge ionization have enabled rapid identification of terephthalate esters including diethyl terephthalate [17].

Vibrational Spectroscopy Correlations

Vibrational spectroscopy techniques, including infrared and Raman spectroscopy, provide complementary structural information and enable identification of functional groups and molecular interactions in diethyl terephthalate.

Infrared Spectroscopic Characteristics

Fourier-transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of ester functional groups and aromatic substitution patterns [18] [19]. The carbonyl stretching vibration appears as a strong absorption around 1720 cm⁻¹, typical of aromatic ester compounds [18] [19]. Aromatic C-H stretching modes appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching occurs around 2900-3000 cm⁻¹ [18] [19]. The aromatic C=C stretching vibrations are observed around 1600 and 1500 cm⁻¹, confirming the benzene ring structure [18] [19].

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric vibrations and aromatic ring modes [20]. The technique has been successfully applied to terephthalate ester analysis using density functional theory calculations to assign vibrational modes [20]. Common Raman peaks for terephthalate esters appear at 400, 650, 1040, 1120, 1160, 1284, 1450, 1580, 1600, and 1726 cm⁻¹ [20]. The unique Raman signatures enable differentiation between various phthalate and terephthalate esters in analytical applications [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Exact Mass

222.0892

Boiling Point

302.0 °C

Appearance

Solid powder

Melting Point

44.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N97X85L3CD

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

636-09-9

Wikipedia

Diethyl terephthalate

General Manufacturing Information

1,4-Benzenedicarboxylic acid, 1,4-diethyl ester: INACTIVE

Dates

Last modified: 08-15-2023
1: Liu J, Xu G, Dong W, Xu N, Xin F, Ma J, Fang Y, Zhou J, Jiang M. Biodegradation of diethyl terephthalate (DET) and polyethylene terephthalate (PET) by a novel identified degrader Delftia sp. WL-3 and its proposed metabolic pathway. Lett Appl Microbiol. 2018 Jun 1. doi: 10.1111/lam.13014. [Epub ahead of print] PubMed PMID: 29856468.
2: Benjamin S, Kamimura N, Takahashi K, Masai E. Achromobacter denitrificans SP1 efficiently utilizes 16 phthalate diesters and their downstream products through protocatechuate 3,4-cleavage pathway. Ecotoxicol Environ Saf. 2016 Dec;134P1:172-178. doi: 10.1016/j.ecoenv.2016.08.028. Epub 2016 Sep 10. PubMed PMID: 27619352.
3: Lu R, Lu F, Chen J, Yu W, Huang Q, Zhang J, Xu J. Production of Diethyl Terephthalate from Biomass-Derived Muconic Acid. Angew Chem Int Ed Engl. 2016 Jan 4;55(1):249-53. doi: 10.1002/anie.201509149. Epub 2015 Nov 23. PubMed PMID: 26592149.
4: Alin J, Hakkarainen M. Combined chromatographic and mass spectrometric toolbox for fingerprinting migration from PET tray during microwave heating. J Agric Food Chem. 2013 Feb 13;61(6):1405-15. doi: 10.1021/jf3047847. Epub 2013 Feb 5. PubMed PMID: 23343184.
5: Téllez CA, Hollauer E, Giannerini T, da Silva MI, Mondragón MA, Rodríguez JR, Castaño VM. Fourier transform infrared and Raman spectra. Semi empirical AM1 and PM3; MP2/DZV and DFT/B3LYP-6-31G(d) ab initio calculations for dimethylterephthalate (DMT). Spectrochim Acta A Mol Biomol Spectrosc. 2004 Jul;60(8-9):2171-80. PubMed PMID: 15249001.
6: Aoshima H, Hossain SJ, Imamura H, Shingai R. Effects of bisphenol A and its derivatives on the response of GABA(A) receptors expressed in Xenopus oocytes. Biosci Biotechnol Biochem. 2001 Sep;65(9):2070-7. PubMed PMID: 11676023.

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